molecular formula C14H19N3OS B11796378 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine

Cat. No.: B11796378
M. Wt: 277.39 g/mol
InChI Key: AUNVUMHWUBFZST-UHFFFAOYSA-N
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Description

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a methoxy group, and a thiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-methoxybenzaniline and diethylamine.

    Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the amino group and a suitable sulfur-containing reagent.

    N,N-Diethylation: The final step involves the N,N-diethylation of the thiazole ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine is its anticancer properties . Research indicates that compounds with thiazole moieties often exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study conducted by the National Cancer Institute evaluated the compound's effects on a panel of approximately sixty cancer cell lines. The results showed a mean growth inhibition rate of 12.53% at a concentration of 105M10^{-5}M . This indicates that the compound has potential as a lead candidate for further development in anticancer therapies.
  • Comparative Analysis : In a comparative study, various thiazole derivatives were synthesized and tested for their cytotoxic effects. The results revealed that certain derivatives exhibited IC50 values below 100 µM against several cancer types, including breast and lung cancer .

Neuroprotective Properties

Another promising application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

Compounds similar to this compound have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased acetylcholine levels, thereby enhancing cognitive function and memory retention.

Research Findings

  • In Vitro Evaluation : A series of thiazole-based compounds were synthesized and evaluated for their acetylcholinesterase inhibitory activity. One compound showed an IC50 value of 2.7 µM, suggesting strong potential for therapeutic use in Alzheimer's disease .
  • Molecular Docking Studies : Computational studies have elucidated the binding interactions between these compounds and acetylcholinesterase, indicating favorable binding affinities that support their use as neuroprotective agents .

Data Tables

Application AreaActivity TypeIC50 Value (µM)Cell Lines Tested
Anticancer ActivityCytotoxicity<100HCT-116, HeLa, MCF-7
Neuroprotective ActivityAChE Inhibition2.7Not specified

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine involves its interaction with specific molecular targets. The amino and methoxy groups, along with the thiazole ring, enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Amino-4-methoxyphenyl)-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methylphenol
  • 3-Amino-4-methoxyacetanilide

Uniqueness

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine is a compound belonging to the thiazole class, which has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative properties, antibacterial effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to an aromatic amine, which is significant for its biological activity. The presence of the methoxy and amino groups enhances its interaction with biological targets.

Antibacterial Activity

The antibacterial properties of thiazole derivatives have been extensively studied. A synthesized derivative of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole showed significant antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The study indicated that the compound's mechanism involves diffusion into bacterial membranes, leading to cell inactivation . This suggests that this compound could similarly exhibit antibacterial properties.

Antioxidant Activity

Research has indicated that derivatives of thiazoles possess antioxidant capabilities. For example, compounds with similar structures demonstrated significant DPPH radical scavenging activity . While specific studies on this compound are lacking, the presence of methoxy and amino groups often correlates with enhanced antioxidant activity.

Research Findings Summary

Activity Findings References
AntiproliferativeRelated thiazole compounds inhibit tubulin polymerization; induce G2/M phase arrest in cancer cells.
AntibacterialSignificant activity against S. aureus and E. coli; mechanism involves membrane diffusion.
AntioxidantSimilar compounds show DPPH radical scavenging activity; potential for further exploration.

Case Studies

  • Antiproliferative Effects : In a study evaluating various thiazole derivatives, it was found that structural modifications can significantly enhance antiproliferative activity against cancer cell lines. The research emphasizes the importance of substituent groups in modulating biological effects .
  • Antibacterial Efficacy : A study on magnetic nanoparticles coated with thiazole derivatives demonstrated effective antibacterial action against common pathogens responsible for healthcare-associated infections . This indicates potential applications in clinical settings.

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

4-(3-amino-4-methoxyphenyl)-N,N-diethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H19N3OS/c1-4-17(5-2)14-16-12(9-19-14)10-6-7-13(18-3)11(15)8-10/h6-9H,4-5,15H2,1-3H3

InChI Key

AUNVUMHWUBFZST-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CS1)C2=CC(=C(C=C2)OC)N

Origin of Product

United States

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